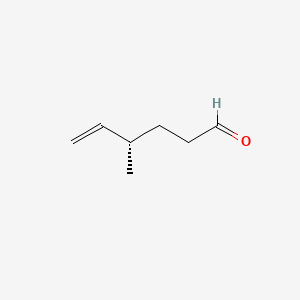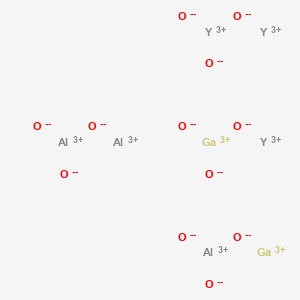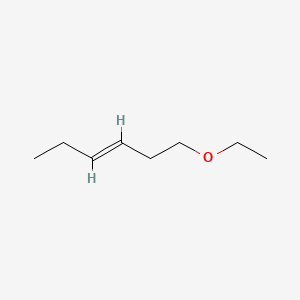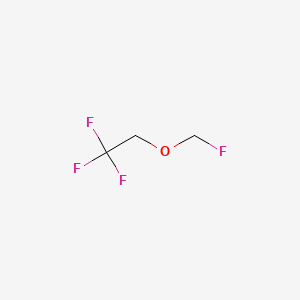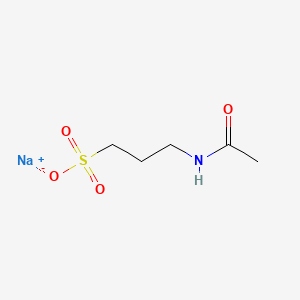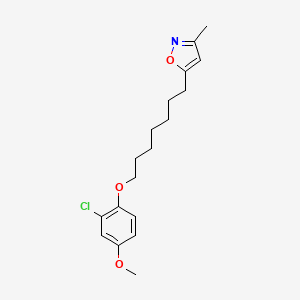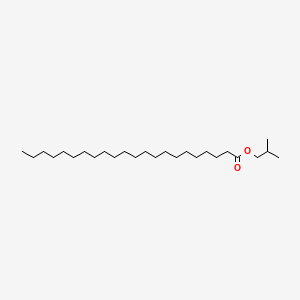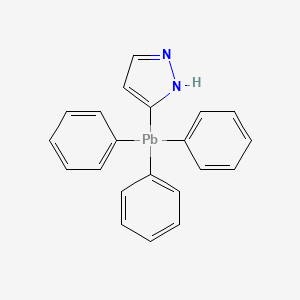
3-(Triphenylplumbyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifenilplumbil)-1H-pirazol es un compuesto organometálico que presenta un átomo de plomo unido a un anillo de pirazol. Este compuesto es de interés debido a sus propiedades estructurales únicas y aplicaciones potenciales en diversos campos de la química y la ciencia de los materiales. La presencia del grupo trifenilplumbil introduce efectos estéricos y electrónicos significativos, lo que lo convierte en un tema valioso para la investigación en química organometálica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Trifenilplumbil)-1H-pirazol típicamente implica la reacción del cloruro de trifenilplumbil con un derivado de pirazol. Un método común incluye los siguientes pasos:
Preparación de cloruro de trifenilplumbil: El cloruro de trifenilplumbil se puede sintetizar mediante la reacción de cloruro de plomo con trifenilfosfina en presencia de un solvente adecuado.
Formación de 3-(Trifenilplumbil)-1H-pirazol: El cloruro de trifenilplumbil se hace reaccionar entonces con un derivado de pirazol en condiciones controladas, a menudo en presencia de una base como la trietilamina, para obtener el compuesto deseado.
Métodos de producción industrial
Si bien la producción industrial de 3-(Trifenilplumbil)-1H-pirazol no está ampliamente documentada, la ampliación de los métodos de síntesis de laboratorio implicaría la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Trifenilplumbil)-1H-pirazol puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El centro de plomo se puede oxidar a estados de oxidación más altos utilizando agentes oxidantes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para convertir el centro de plomo a un estado de oxidación más bajo.
Sustitución: El grupo trifenilplumbil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo requieren la presencia de un catalizador o una base fuerte para facilitar el intercambio de grupos funcionales.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir compuestos de plomo(IV), mientras que la reducción podría producir derivados de plomo(II).
Aplicaciones Científicas De Investigación
3-(Trifenilplumbil)-1H-pirazol tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como precursor para la síntesis de otros compuestos organometálicos y como catalizador en diversas reacciones orgánicas.
Biología: Se está llevando a cabo la investigación para explorar su potencial como sonda biológica debido a sus propiedades estructurales únicas.
Medicina: Si bien no se utiliza ampliamente en la medicina, sus derivados se están estudiando para posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de 3-(Trifenilplumbil)-1H-pirazol implica su interacción con varios objetivos moleculares. El centro de plomo puede coordinarse con diferentes ligandos, lo que influye en la reactividad y la estabilidad del compuesto. Los efectos electrónicos del grupo trifenilplumbil también juegan un papel significativo en su comportamiento químico, afectando las vías y los resultados de sus reacciones.
Comparación Con Compuestos Similares
Compuestos similares
3-(Trifenilstanil)-1H-pirazol: Similar en estructura pero contiene un átomo de estaño en lugar de plomo.
3-(Trifenilgermil)-1H-pirazol: Contiene un átomo de germanio en lugar de plomo.
3-(Trifenilsil)-1H-pirazol: Presenta un átomo de silicio en lugar de plomo.
Singularidad
3-(Trifenilplumbil)-1H-pirazol es único debido a la presencia del átomo de plomo, que imparte propiedades electrónicas y estéricas distintas en comparación con sus análogos de estaño, germanio y silicio.
Propiedades
Número CAS |
51105-45-4 |
|---|---|
Fórmula molecular |
C21H18N2Pb |
Peso molecular |
505 g/mol |
Nombre IUPAC |
triphenyl(1H-pyrazol-5-yl)plumbane |
InChI |
InChI=1S/3C6H5.C3H3N2.Pb/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-2H,(H,4,5); |
Clave InChI |
UQHCYQRUUQBPAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


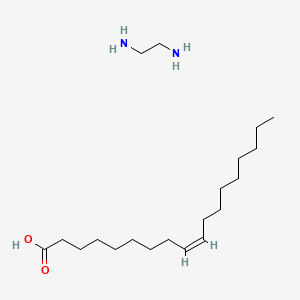

![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
